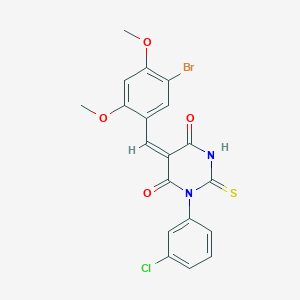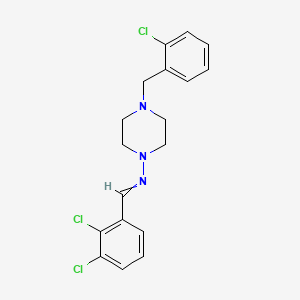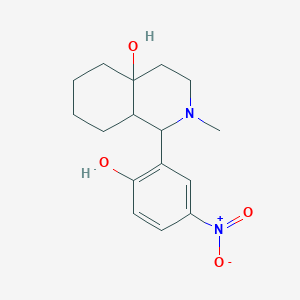![molecular formula C19H19N3O2 B6106712 6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6106712.png)
6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide, also known as CPI-444, is a small molecule inhibitor of the adenosine 2A receptor (A2AR). This compound has garnered significant attention in the scientific community due to its potential therapeutic applications in the treatment of cancer and other diseases.
Mecanismo De Acción
6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide inhibits A2AR, which is a G protein-coupled receptor that is primarily expressed on immune cells. Activation of A2AR leads to the suppression of the immune response, which can promote tumor growth. Inhibition of A2AR by this compound leads to the activation of T cells and natural killer cells, which can enhance the anti-tumor immune response.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to reduce inflammation in preclinical models of inflammatory bowel disease and rheumatoid arthritis. This compound has also been shown to reduce the growth of fibroblasts in preclinical models of pulmonary fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide has several advantages for lab experiments. This compound is a small molecule inhibitor, which makes it easier to administer and study compared to other types of inhibitors. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies.
One limitation of this compound is that it is not selective for A2AR and can inhibit other adenosine receptors at higher concentrations. This can make it difficult to determine the specific effects of A2AR inhibition. Another limitation is that this compound has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the study of 6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide. One direction is to further investigate the anti-tumor effects of this compound in clinical trials. Another direction is to explore the potential of this compound in the treatment of other diseases, such as inflammatory bowel disease and pulmonary fibrosis. Additionally, future studies could focus on developing more selective A2AR inhibitors that can overcome the limitations of this compound. Finally, studies could investigate the potential of combining this compound with other therapies, such as checkpoint inhibitors, to enhance the anti-tumor immune response.
Métodos De Síntesis
The synthesis of 6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves a multi-step process that includes the preparation of key intermediates, coupling reactions, and purification steps. The first step involves the preparation of 5-bromo-2-chloropyridine, which is then coupled with ethyl 2-cyanoacetate to produce ethyl 2-(5-bromo-2-chloropyridin-3-yl)-2-oxoacetate. This intermediate is then reacted with cyclopropylmagnesium bromide to yield 6-cyclopropyl-3-methyl-2-oxo-2,3-dihydropyridine-5-carboxylic acid ethyl ester. The final step involves the conversion of the ethyl ester to the carboxamide using 2-phenylethylamine.
Aplicaciones Científicas De Investigación
6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide has been shown to have significant potential in the treatment of cancer. A2AR is overexpressed in various types of cancer, including melanoma, lung cancer, and pancreatic cancer. Inhibition of A2AR has been shown to enhance the anti-tumor immune response by increasing the activity of T cells and natural killer cells. This compound has been shown to be effective in preclinical models of cancer, including melanoma and colon cancer, and is currently being evaluated in clinical trials.
Propiedades
IUPAC Name |
6-cyclopropyl-3-methyl-N-(2-phenylethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-17-15(11-16(14-7-8-14)21-19(17)24-22-12)18(23)20-10-9-13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHFVMYQPDPYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6106653.png)

![2-chloro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide](/img/structure/B6106659.png)
![8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-7-(3,4-diethoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6106667.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-pentanoylcyclohex-2-en-1-one](/img/structure/B6106672.png)
![1-(2-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6106690.png)



![N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6106725.png)
![2-cyclopropyl-6-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B6106730.png)
![N-(2-methoxyethyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6106734.png)
![N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6106738.png)